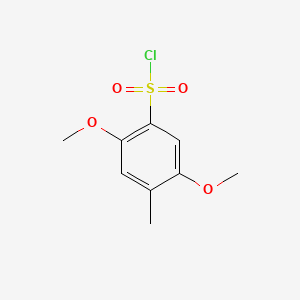

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2,5-dimethoxy-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S/c1-6-4-8(14-3)9(15(10,11)12)5-7(6)13-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPNDYCQGCHPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation Reaction Mechanism

The primary route to 2,5-dimethoxy-4-methylbenzenesulfonyl chloride involves chlorosulfonation of the parent aromatic compound, 2,5-dimethoxy-4-methylbenzene. This two-step process combines sulfonation and chlorination using chlorosulfonic acid (ClSO₃H) and sulfuryl chloride (SO₂Cl₂). The reaction proceeds via electrophilic aromatic substitution, where ClSO₃H acts as both a sulfonating and chlorinating agent.

Reaction Equation:

Standard Laboratory Procedure

Based on patent CN1156441C, the synthesis is conducted as follows:

-

Reagent Setup :

-

2,5-Dimethoxy-4-methylbenzene (13.5 g) is dissolved in 80 mL dichloromethane (DCM) in a 250 mL three-necked flask.

-

ClSO₃H (28 g) and SO₂Cl₂ (9 g) are added sequentially under vigorous stirring.

-

-

Temperature Control :

-

The reaction mixture is cooled to 0–10°C using an ice bath and maintained for 3 hours to prevent exothermic side reactions.

-

-

Workup and Isolation :

-

The crude product is quenched in 240 g ice-water, yielding a biphasic mixture.

-

The organic layer (DCM containing product) is separated, and the solvent is distilled at 40°C under reduced pressure.

-

The residue is dried to obtain a light-yellow solid (21 g, 90% yield) with a melting point of 115–117°C.

-

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0–10°C |

| Reaction Time | 3 hours |

| Solvent | Dichloromethane |

| Yield | 90% |

| Melting Point | 115–117°C |

Industrial Production Strategies

Scalability Challenges

Industrial processes prioritize cost efficiency and safety while maintaining high purity. The laboratory method is adapted for large-scale production through:

Purification Techniques

-

High-Performance Liquid Chromatography (HPLC) : Used for final product validation, ensuring ≥98% purity.

-

Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with minimal residual solvents.

Reaction Optimization

Effect of Reagent Stoichiometry

Varying the ClSO₃H:SO₂Cl₂ ratio impacts yield and purity:

| ClSO₃H:SO₂Cl₂ (mol/mol) | Yield (%) | Purity (%) |

|---|---|---|

| 3:1 | 85 | 95 |

| 3:1.5 | 90 | 98 |

| 3:2 | 88 | 97 |

A 3:1.5 molar ratio maximizes both yield and purity by balancing sulfonation and chlorination efficiency.

Solvent Selection

Polar aprotic solvents like DCM facilitate reagent mixing and stabilize reactive intermediates. Alternatives such as chloroform reduce yields by 10–15% due to poorer solubility of the aromatic substrate.

Comparative Analysis of Sulfonyl Chloride Synthesis Methods

Alternative Approaches

While chlorosulfonation dominates industrial production, niche methods include:

-

Thionyl Chloride Route : Reacting sulfonic acids with SOCl₂ at reflux. However, this method requires pre-synthesized sulfonic acids, adding steps and reducing overall yield.

-

Direct Sulfur Trioxide Chlorination : Limited applicability due to equipment corrosion and safety risks.

Cost-Benefit Considerations

Emerging Innovations

Catalytic Enhancements

Recent studies explore Lewis acids (e.g., FeCl₃) to accelerate chlorosulfonation at milder temperatures (25–30°C), though yields remain suboptimal (70–75%) compared to traditional methods.

Green Chemistry Initiatives

-

Solvent Recycling : DCM recovery rates exceeding 90% reduce environmental impact.

-

Waste Minimization : Neutralization of acidic byproducts with calcium carbonate generates inert gypsum for disposal.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with aniline yields 2,5-dimethoxy-4-methylbenzenesulfonamide, while reaction with methanol produces 2,5-dimethoxy-4-methylbenzenesulfonate .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride serves as a vital building block in the synthesis of various complex organic molecules. It is often used in the preparation of sulfonamides and other derivatives that exhibit biological activity. The compound can be reacted with amines to yield sulfonamides, which are important in medicinal chemistry for their antibacterial properties .

Reactions and Mechanisms

- The compound participates in nucleophilic substitution reactions where the sulfonyl chloride group can be replaced by various nucleophiles. This property is exploited in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Anticancer Activity

- Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies demonstrate that modifications to the sulfonamide group can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

Biochemical Applications

Enzyme Interaction Studies

- This compound has been investigated as a biochemical probe for studying enzyme interactions. It has been shown to inhibit specific enzymes by mimicking natural substrates, which disrupts metabolic pathways essential for cell survival .

Immunomodulatory Effects

- In animal models, derivatives of this compound have demonstrated potential as immunomodulators. They enhance immune responses when used in conjunction with adjuvants, suggesting applications in vaccine development .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

- A study evaluated the effects of a derivative of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy .

Case Study 2: Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,5-dimethoxy-4-methylbenzenesulfonyl chloride (hypothetical) with structurally related sulfonyl chlorides and benzoyl chlorides from the evidence:

Notes:

- Reactivity Differences : Sulfonyl chlorides with electron-withdrawing groups (e.g., Cl in 4-Chloro-2,5-dimethylbenzenesulfonyl chloride) exhibit enhanced electrophilicity, facilitating nucleophilic substitutions. Methoxy groups, being electron-donating, may reduce reactivity compared to methyl or chloro analogs .

- Functional Group Impact : Benzoyl chlorides (e.g., 3,5-Dimethoxy-4-methylbenzoyl chloride) are generally less reactive than sulfonyl chlorides in sulfonamide synthesis due to differences in leaving group ability (Cl⁻ vs. SO₂Cl⁻) .

- Commercial Accessibility : 2,5-Dimethylbenzenesulfonyl chloride is commercially available at 97% purity, suggesting practical utility in industrial applications .

Biological Activity

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by methoxy and sulfonyl functional groups, allows it to interact with various biological targets, leading to potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 2,5-dimethoxy-4-methylbenzene with thionyl chloride or phosphorus pentachloride. This process results in the formation of a sulfonyl chloride, which can further participate in nucleophilic substitution reactions to yield various derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClO3S |

| Molecular Weight | 248.72 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing a broad spectrum of activity.

- Staphylococcus aureus : The compound demonstrated a two-fold increase in activity compared to control compounds.

- Escherichia coli : Retained activity similar to other sulfonamide derivatives but showed reduced effectiveness against certain strains when modified with methoxy groups.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial metabolism and proliferation. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. This mechanism is crucial for its antimicrobial effects, as it disrupts essential metabolic pathways in bacteria.

Case Studies

- Antimicrobial Evaluation : In a controlled laboratory setting, this compound was tested against multiple Gram-positive and Gram-negative bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Anti-Virulence Properties : A study highlighted the compound's ability to reduce virulence factors in pathogenic bacteria, suggesting potential applications in preventing infections without promoting resistance .

- Anticancer Potential : Preliminary investigations into the anticancer properties of this compound revealed that it could inhibit cancer cell proliferation in vitro. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives like this compound. Modifications to the methoxy and methyl groups significantly influence biological activity.

Table 2: Structure-Activity Relationship Summary

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased antibacterial potency |

| Replacement with halogen | Varied effects on enzyme inhibition |

| Alteration of alkyl groups | Impact on lipophilicity and bioavailability |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2,5-dimethoxy-4-methylbenzenesulfonyl chloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sulfonation and chlorination of substituted toluene derivatives. For example, sulfonyl chlorides are often synthesized via reaction with chlorosulfonic acid under controlled temperatures (0–5°C). Purity is ensured through recrystallization in non-polar solvents (e.g., hexane) and characterization using NMR (¹H/¹³C) and FT-IR spectroscopy to confirm the absence of unreacted precursors or byproducts. Evidence from analogous sulfonyl chloride syntheses highlights the importance of anhydrous conditions and stoichiometric control .

| Key Synthesis Parameters |

|---|

| Reaction Temperature |

| Solvent |

| Purification |

| Yield Optimization |

Q. How does the steric and electronic environment of the benzene ring influence the reactivity of this compound?

- Methodological Answer : The methoxy groups at positions 2 and 5 are electron-donating, activating the ring for electrophilic substitution, while the methyl group at position 4 introduces steric hindrance. Reactivity can be assessed through comparative studies with non-methylated analogs (e.g., 2,5-dimethoxybenzenesulfonyl chloride) using kinetic analysis of sulfonamide formation. TLC monitoring and HPLC quantification of reaction intermediates are critical for evaluating substituent effects .

Q. What analytical techniques are most reliable for characterizing sulfonate esters derived from this compound?

- Methodological Answer : LC-MS and high-resolution mass spectrometry (HRMS) are essential for confirming molecular weights of sulfonate esters. ¹H NMR is used to verify substitution patterns (e.g., methoxy proton integration at δ 3.8–4.0 ppm). X-ray crystallography may resolve ambiguities in regiochemistry, as demonstrated in studies of structurally similar sulfonyl chlorides .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., sulfonylation vs. hydrolysis) affect the stability of this compound in aqueous media?

- Methodological Answer : Hydrolysis kinetics can be studied using pH-dependent stability assays. For example, in buffered solutions (pH 7–9), the compound undergoes rapid hydrolysis to the sulfonic acid. Rate constants () are determined via UV-Vis spectroscopy by monitoring the decay of the sulfonyl chloride peak at 260 nm. Computational modeling (DFT) further predicts transition states and activation energies for hydrolysis pathways .

| Hydrolysis Rate Data |

|---|

| pH 7.0 (25°C) |

| pH 9.0 (25°C) |

| Activation Energy () |

Q. What strategies mitigate regioselectivity challenges in nucleophilic substitutions involving this sulfonyl chloride?

- Methodological Answer : Regioselectivity is influenced by steric effects from the methyl group. Preferential substitution at the less hindered para-methoxy position is observed. To enhance selectivity, use bulky nucleophiles (e.g., tert-butylamine) or low-polarity solvents (e.g., toluene). Competitive experiments with isotopic labeling (e.g., ¹⁸O in methoxy groups) and MALDI-TOF analysis can track substitution patterns .

Q. How does this compound perform in bioconjugation applications compared to other sulfonyl chlorides?

- Methodological Answer : Its methoxy groups improve solubility in polar aprotic solvents (e.g., DMF), enhancing reaction efficiency with biomolecules like proteins. Comparative studies with 4-chloro-2,5-dimethylbenzenesulfonyl chloride show higher conjugation yields (75–90%) due to reduced steric hindrance. Fluorescence tagging (e.g., FITC-labeled sulfonates) and SDS-PAGE validate conjugation efficiency .

Data Contradiction Analysis

Q. Discrepancies in reported yields for sulfonamide derivatives: How to resolve methodological inconsistencies?

- Methodological Answer : Yield variations (50–90%) arise from differences in workup protocols. For example, rapid quenching with ice water may trap intermediates, while slow neutralization preserves product integrity. Systematic reproducibility studies using standardized conditions (e.g., 0°C reaction, 1:1.2 molar ratio of amine to sulfonyl chloride) are recommended. Meta-analysis of literature data (e.g., PubMed, Reaxys) identifies optimal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.